molecular formula C20H19N3O2 B2394029 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide CAS No. 1396759-55-9

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide

Cat. No. B2394029
CAS RN: 1396759-55-9
M. Wt: 333.391
InChI Key: PLWQBWHKCDFPAO-UHFFFAOYSA-N
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Description

This compound is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . It is a part of a class of compounds that have been identified as potent inhibitors of WDR5, a chromatin-regulatory scaffold protein . These inhibitors are being studied for their potential use in the treatment of various cancers, including mixed-lineage leukemia .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The molecule may adopt an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Advantages and Limitations for Lab Experiments

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been shown to be selective for CK2, making it a useful tool for studying CK2-related cellular processes. However, this compound has some limitations. It has been reported to have low solubility in aqueous solutions, which can affect its bioavailability (Zhang et al., 2018). Moreover, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized, making it difficult to extrapolate its therapeutic potential to in vivo studies.

Future Directions

There are several future directions for the study of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide. One direction is to further investigate its therapeutic potential in cancer, inflammatory, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, the development of more selective and potent CK2 inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents.
In conclusion, this compound is a small molecule inhibitor that has shown promising therapeutic potential in cancer, inflammatory, and neurodegenerative diseases. Its selective inhibition of CK2 makes it a useful tool for studying CK2-related cellular processes. However, further studies are needed to optimize its pharmacokinetic properties and to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature (Zhang et al., 2018). The final product is obtained in high yield and purity, making it suitable for further studies.

Scientific Research Applications

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Moreover, this compound has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases (Qiu et al., 2020). Additionally, this compound has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases (Chen et al., 2020).

properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-18-6-3-2-5-16(18)20(24)22-15-10-8-14(9-11-15)17-13-21-19-7-4-12-23(17)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQBWHKCDFPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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